2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 870067-45-1
VCID: VC2723210
InChI: InChI=1S/C16H12N4/c17-9-14-7-4-8-18-16(14)15-10-19-20(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2
SMILES: C1=CC=C(C=C1)CN2C=C(C=N2)C3=C(C=CC=N3)C#N
Molecular Formula: C16H12N4
Molecular Weight: 260.29 g/mol

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile

CAS No.: 870067-45-1

Cat. No.: VC2723210

Molecular Formula: C16H12N4

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile - 870067-45-1

Specification

CAS No. 870067-45-1
Molecular Formula C16H12N4
Molecular Weight 260.29 g/mol
IUPAC Name 2-(1-benzylpyrazol-4-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H12N4/c17-9-14-7-4-8-18-16(14)15-10-19-20(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2
Standard InChI Key SJPYEFKKYUYRDO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(C=N2)C3=C(C=CC=N3)C#N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)C3=C(C=CC=N3)C#N

Introduction

Chemical Identity and Properties

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is an organic compound belonging to the heterocyclic class of pyrazole derivatives. It contains both pyrazole and nitrile functionalities that contribute to its potential interactions with various biological targets. The compound is identified by CAS number 870067-45-1 and has a molecular weight of 260.29 g/mol. Its molecular formula C₁₆H₁₂N₄ indicates its composition of carbon, hydrogen, and nitrogen atoms structured in a specific arrangement that gives the compound its unique properties.

The chemical structure features a benzyl group attached to the N1 position of a pyrazole ring, with the pyrazole's C4 position connected to a nicotinonitrile moiety. This structural arrangement is significant for the compound's biological activity potential, as the specific positioning of functional groups can influence receptor binding and enzyme interactions.

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile
CAS Number870067-45-1
Molecular FormulaC₁₆H₁₂N₄
Molecular Weight260.29 g/mol
IUPAC Name2-(1-benzyl-1H-pyrazol-4-yl)nicotinonitrile
AppearanceSolid (presumed based on similar compounds)
ClassificationHeterocyclic compound, Pyrazole derivative

The presence of both pyrazole and nitrile functional groups provides potential for hydrogen bonding and other interactions with biological targets, which makes this compound particularly interesting for medicinal chemistry applications. Its heterocyclic nature also contributes to its potential pharmacological activity, as heterocycles are common structural components in many drugs.

Synthesis Approaches

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile typically involves multi-step organic reactions starting with pyrazole and nicotinonitrile derivatives. Understanding the synthesis pathways is crucial for developing efficient production methods and potential structural modifications to enhance biological activity.

N-substituted pyrazoles, which form the backbone of this compound, can be prepared through two main approaches: condensation reactions of monosubstituted hydrazines with 1,3-dielectrophiles (Path A) or N-substitution reactions of 1H-pyrazoles (Path B) . Path B offers significant advantages, particularly for complex structures like our target compound.

Key Synthetic Route Considerations

The N-substitution reaction approach (Path B) addresses several limitations of the traditional condensation method :

  • It eliminates the need for lengthy preparation of intermediates for condensation reactions

  • It allows for late-stage installation of N-substituents, increasing structural diversity

  • It avoids the formation of regioisomeric mixtures that are difficult to separate

  • It enables access to structures that are challenging to prepare via traditional cycloaddition

Reaction Conditions

Based on general procedures for N-substituted pyrazoles, a typical synthesis might employ basic conditions to prevent quaternization and protonation of pyrazoles . The optimization of reaction conditions is crucial for achieving good yields and regioselectivity.

The process frequently employs a "superbasic media" such as K₂CO₃-DMSO systems that facilitate the deprotonation of pyrazoles and increase the reactivity of the resulting nucleophile . This approach allows alkylation to occur at room temperature, reducing undesired side reactions like elimination.

Table 2: General Synthesis Conditions for N-Substituted Pyrazoles

Reaction ParameterTypical Conditions
BaseK₂CO₃
SolventDMSO
Temperature0°C to room temperature
Reaction Time24 hours
WorkupQuenching with iced water, extraction with ethyl acetate
PurificationColumn chromatography (silica gel, EtOAc/hexane gradient)

For the synthesis of compounds similar to our target molecule, a typical procedure might involve mixing the pyrazole with a base (such as K₂CO₃) in DMSO at 0°C, gradually warming to room temperature, and allowing the reaction to proceed for 24 hours . The reaction mixture would then be quenched with iced water, extracted with ethyl acetate, and purified through column chromatography.

Structural Characterization

Structural characterization of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is essential for confirming its identity and purity. Various analytical techniques can be employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

NMR Characterization

NMR studies provide valuable information about the regiochemistry of N-substituted pyrazoles. Research on similar compounds has shown that N2-CHn protons typically appear more deshielded than their corresponding N1-CHn counterparts . This characteristic chemical shift difference (δ2-δ1) tends to increase with the bulkiness of substituent groups and can serve as a useful indicator for regiochemical assignment of N-alkyl pyrazole analogs.

Biological Activity and Applications

The biological activity profile of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile suggests potential applications in medicinal chemistry. The compound's structure incorporates features that may confer specific pharmacological properties.

Structure-Activity Relationships

The biological activity of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile likely depends on several structural features:

  • The benzyl group at the N1 position may influence binding affinity to target proteins

  • The pyrazole ring serves as a scaffold that positions functional groups in specific spatial arrangements

  • The nicotinonitrile moiety could participate in hydrogen bonding or other interactions with biological targets

Medicinal Chemistry Applications

The potential applications of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile in medicinal chemistry stem from its structural features and possible biological activities. The compound represents an interesting scaffold for drug development efforts.

Comparative Analysis with Related Compounds

While specific comparative data for 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is limited in the provided sources, related pyrazole derivatives have shown notable biological activities. For example, certain 2-(3-alkoxy-1H-pyrazol-1-yl)azines have demonstrated potent inhibition of human DHODH, with some compounds showing greater activity than established DHODH inhibitors like brequinar and teriflunomide .

Structural FeaturePotential Biological Effect
Pyrazole ringServes as a scaffold for positioning functional groups
Benzyl at N1 positionMay enhance binding to hydrophobic pockets in target proteins
Pyrazol-4-yl linkageProvides specific geometry for interaction with biological targets
Nicotinonitrile groupPotential hydrogen bond acceptor; may enhance target selectivity

Future Research Directions

Further research on 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile could explore several promising directions:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into the relationship between structural features and biological activity. Potential modifications include:

  • Substitution at different positions of the benzyl group

  • Introduction of various functional groups on the pyrazole ring

  • Modification of the nicotinonitrile moiety

  • Exploration of bioisosteric replacements for key structural elements

Target Identification and Validation

Further research to identify the specific biological targets of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile would enhance understanding of its mechanism of action. Techniques such as affinity chromatography, proteomics, and computational modeling could assist in identifying potential protein targets.

Development of Improved Synthetic Routes

Research into more efficient and scalable synthetic methods for producing 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile and its derivatives could facilitate larger-scale studies and potential applications. This might include exploring green chemistry approaches, flow chemistry, or alternative catalyst systems.

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